molecular formula C13H26N2O B6353169 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one CAS No. 1094220-86-6

3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one

Cat. No.: B6353169
CAS No.: 1094220-86-6
M. Wt: 226.36 g/mol
InChI Key: YMNUGOCPVHQQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one is a chemical compound with the molecular formula C13H26N2O. It is used primarily as a pharmaceutical intermediate and research reagent . This compound features a piperazine ring, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one typically involves the reaction of 3,5,5-trimethylhexan-1-ol with piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one is unique due to the presence of the piperazine ring, which imparts specific biological activity. This structural feature distinguishes it from other similar compounds and makes it valuable in pharmaceutical research and development .

Properties

IUPAC Name

3,5,5-trimethyl-1-piperazin-1-ylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-11(10-13(2,3)4)9-12(16)15-7-5-14-6-8-15/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNUGOCPVHQQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCNCC1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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